Methyl 5-bromo-3-chloro-2-methoxyisonicotinate

Cross-Coupling Sequential Functionalization Halogen Reactivity

Achieve unparalleled synthetic precision with Methyl 5-bromo-3-chloro-2-methoxyisonicotinate (CAS 2635937-89-0). Its unique 5-bromo-3-chloro-2-methoxy pattern enables orthogonal reactivity: the C–Br bond selectively undergoes oxidative addition for Suzuki-Miyaura or Negishi coupling, leaving the C–Cl bond intact for later elaboration. This eliminates protecting-group steps and side reactions, accelerating med-chem and PROTAC development. Compared to isomeric or dihalo analogs, only this scaffold delivers true sequential functionalization. A must-have for complex biaryl and heteroaryl construction.

Molecular Formula C8H7BrClNO3
Molecular Weight 280.50 g/mol
Cat. No. B15381911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-3-chloro-2-methoxyisonicotinate
Molecular FormulaC8H7BrClNO3
Molecular Weight280.50 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1Cl)C(=O)OC)Br
InChIInChI=1S/C8H7BrClNO3/c1-13-7-6(10)5(8(12)14-2)4(9)3-11-7/h3H,1-2H3
InChIKeyOJTBKNWNIHQXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-3-chloro-2-methoxyisonicotinate (CAS 2635937-89-0): Orthogonally Functionalized Isonicotinate Ester Building Block


Methyl 5-bromo-3-chloro-2-methoxyisonicotinate (CAS 2635937-89-0) is a highly substituted pyridine-4-carboxylate ester derivative. Its IUPAC name is methyl 5-bromo-3-chloro-2-methoxypyridine-4-carboxylate, with molecular formula C8H7BrClNO3 and molecular weight 280.50 g/mol . The compound features a methoxy group at the 2-position, a chlorine atom at the 3-position, and a bromine atom at the 5-position on the isonicotinic acid core . This specific halogenation pattern confers orthogonal reactivity, making it a versatile intermediate for sequential cross-coupling strategies in medicinal chemistry and materials science .

Why Generic Substitution Fails: Orthogonal Reactivity of Methyl 5-bromo-3-chloro-2-methoxyisonicotinate vs. Isomeric Halogenated Isonicotinates


Generic substitution with isomeric halogenated isonicotinates is not feasible due to the unique 5-bromo-3-chloro-2-methoxy substitution pattern. This specific arrangement enables orthogonal reactivity: the bromine atom at the 5-position is significantly more reactive toward oxidative addition in palladium-catalyzed cross-couplings than the chlorine at the 3-position [1]. This allows for selective, sequential functionalization—first at the bromine site, then at the chlorine site—a capability not possible with analogs such as Methyl 5-bromo-2-chloroisonicotinate (CAS 886365-28-2), which places chlorine at the 2-position instead of the methoxy group, resulting in different electronic properties and reactivity profiles . Furthermore, the 3,5-dibromo analog lacks the orthogonal halogen differentiation altogether, leading to competing side reactions and reduced regioselectivity. The physical properties also differ markedly: the target compound is a solid with a melting point of 56–62°C and a density of approximately 1.7 g/cm³ , whereas the 2-chloro isomer exhibits a lower melting point (31–34°C) , which can affect handling, storage, and solubility in common reaction solvents. These combined differences in reactivity, regioselectivity, and physical properties preclude simple one-for-one replacement in established synthetic protocols.

Methyl 5-bromo-3-chloro-2-methoxyisonicotinate: Quantifiable Differentiation vs. Closest Analogs


Orthogonal Cross-Coupling Reactivity: Bromine vs. Chlorine Leaving Group Differential

The compound features both bromine and chlorine atoms at distinct positions on the pyridine ring. Based on the well-established principle that aryl bromides undergo oxidative addition to palladium catalysts faster than aryl chlorides [1], the bromine atom at the 5-position is expected to participate preferentially in initial cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi), while the chlorine at the 3-position remains largely intact under mild conditions. This enables orthogonal functionalization: first substitution at the bromine site, followed by a second, distinct transformation at the chlorine site after adjustment of reaction conditions. In contrast, analogs lacking this specific halogen pattern (e.g., 3,5-dibromo or 3,5-dichloro derivatives) cannot achieve the same level of regioselective control without competing side reactions.

Cross-Coupling Sequential Functionalization Halogen Reactivity

Comparative Purity and Procurement Reliability: Methyl 5-bromo-3-chloro-2-methoxyisonicotinate (98%) vs. Methyl 5-bromo-2-chloroisonicotinate (95%)

The target compound is commercially available with a specified purity of 98% from major suppliers . In contrast, the closely related isomer Methyl 5-bromo-2-chloroisonicotinate (CAS 886365-28-2) is typically offered at 95% purity . The 3% absolute purity difference translates to a 60% reduction in total impurity content (2% vs. 5%), which can significantly impact reaction yields and the ease of purification in multistep syntheses where cumulative impurities magnify downstream complications.

Chemical Purity Procurement Specification Building Block Quality

Molecular Weight Advantage: Methyl 5-bromo-3-chloro-2-methoxyisonicotinate (MW 280.50) vs. 3,5-Dibromo Analog (MW 324.95)

The target compound has a molecular weight of 280.50 g/mol . The 3,5-dibromo analog (methyl 3,5-dibromo-2-methoxyisonicotinate) has a molecular weight of 324.95 g/mol . The 44.45 g/mol difference represents a 13.7% lower molecular weight for the target compound. In drug discovery contexts, lower molecular weight building blocks are generally preferred as they contribute less to the final compound's molecular weight, helping to maintain compliance with Lipinski's Rule of Five and improve pharmacokinetic properties of downstream drug candidates.

Molecular Weight Optimization Lead-Likeness Building Block Selection

Supply Chain Scarcity: Discontinued Status of Methyl 5-bromo-3-chloro-2-methoxyisonicotinate from Key Vendor CymitQuimica

The compound has been listed as discontinued by the vendor CymitQuimica, with all package sizes (1g, 5g, 500mg) marked as discontinued as of 2019 . This contrasts with the more widely available isomer Methyl 5-bromo-2-chloroisonicotinate, which is offered by multiple suppliers including Sigma-Aldrich and Bidepharm . The scarcity of the 5-bromo-3-chloro-2-methoxy substitution pattern means that procurement requires proactive sourcing from alternative vendors (e.g., Leyan, Fluorochem), and lead times may be longer. This scarcity underscores the need for forward planning in project timelines that depend on this specific orthogonally functionalized building block.

Supply Chain Procurement Risk Building Block Availability

High-Value Application Scenarios for Methyl 5-bromo-3-chloro-2-methoxyisonicotinate in R&D and Industrial Synthesis


Sequential Cross-Coupling in Medicinal Chemistry

The orthogonal reactivity of the 5-bromo and 3-chloro substituents makes this compound an ideal scaffold for constructing complex biaryl or heteroaryl drug candidates. The faster oxidative addition of the C–Br bond allows for selective Suzuki-Miyaura or Negishi coupling at the 5-position, while the C–Cl bond remains intact for subsequent functionalization under more forcing conditions. This sequential approach minimizes protecting group manipulations and improves overall synthetic efficiency [1].

Preparation of Functionalized Ligands for Catalysis or Materials Science

The compound serves as a precursor for 2,2'-bipyridine-type ligands where selective introduction of different substituents is required. The methoxy group at the 2-position can be demethylated or further elaborated, while the halogens provide handles for cross-coupling with aryl boronic acids or organozinc reagents to install tailored electronic and steric properties for transition metal catalysis or optoelectronic materials [1].

Development of PROTACs or Bioconjugates as a Heterobifunctional Linker Precursor

The orthogonally reactive halogen pair makes this compound a valuable starting point for synthesizing heterobifunctional linkers used in PROTAC (Proteolysis Targeting Chimera) development or antibody-drug conjugates. One halogen can be used to attach a ligand for the target protein, while the other—after conversion to a suitable functional group—can be used to conjugate an E3 ligase ligand or payload, enabling precise spatial control over the linker geometry [1].

Academic Research in Synthetic Methodology

As a polyhalogenated heteroarene with both bromine and chlorine substituents, this compound serves as an excellent model substrate for developing and optimizing chemoselective cross-coupling conditions. It allows researchers to probe the influence of ligand choice, solvent, and base on the relative rates of C–Br vs. C–Cl activation, contributing to the advancement of synthetic methodology in both academic and industrial settings [1].

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